![molecular formula C18H13F3N2OS B2577878 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1705352-98-2](/img/structure/B2577878.png)
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies. TAK-659 has been the subject of extensive research due to its potential as a therapeutic agent.
Scientific Research Applications
Chemical Synthesis and Biological Evaluation
Histone Deacetylase Inhibitor Development : A compound, MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, was developed, showcasing selective inhibition of HDACs 1-3 and 11. This compound induces histone acetylation, cell-cycle arrest, and apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).
Nonaqueous Capillary Electrophoresis : The study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, highlighting the importance of precise analytical techniques in the quality control of pharmaceuticals (Ye et al., 2012).
Heterocyclic Compound Synthesis : Research on thiophenylhydrazonoacetates for heterocyclic synthesis presents methodologies for creating diverse heterocyclic derivatives, essential for pharmaceutical development (Mohareb et al., 2004).
Synthesis of Tetrahydropyrimidine Derivatives : A study on the synthesis of new tetrahydropyrimidine-2-thione and their derivatives emphasizes the significance of novel compound synthesis in developing potential therapeutic agents (Fadda et al., 2013).
Pharmacological Characterization
- Novel Antineoplastic Tyrosine Kinase Inhibitor : Flumatinib, an antineoplastic tyrosine kinase inhibitor, has been characterized in chronic myelogenous leukemia patients, revealing its metabolism pathways which are crucial for understanding its pharmacokinetics and dynamics (Gong et al., 2010).
Mechanism of Action
Target of Action
It is known that similar compounds with indole and pyridine structures have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting they may affect a range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting potential diverse molecular and cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)16-4-2-1-3-15(16)17(24)23-9-12-7-14(10-22-8-12)13-5-6-25-11-13/h1-8,10-11H,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWSJNQIWOPBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.